Aurin
Overview
Description
Rosolic acid, also known as aurin or corallin, is an organic compound that forms yellowish or deep-red crystals with a greenish metallic luster. It is practically insoluble in water but freely soluble in alcohol. It is soluble in strong acids to form yellow solutions and in aqueous alkalis to form carmine red solutions .
Mechanism of Action
Target of Action
Mode of Action
The specific interaction of aurin with its target, LsrK, can impair the quorum-sensing cascade, potentially reducing bacterial pathogenicity . This interaction can lead to changes in bacterial communication and behavior, influencing their ability to form biofilms and coordinate group behaviors .
Biochemical Pathways
Pharmacokinetics
It is known that this compound forms yellowish or deep-red crystals with a greenish metallic luster . It is practically insoluble in water but freely soluble in alcohol . It is also soluble in strong acids, forming a yellow solution, and in aqueous alkalis, forming carmine red solutions .
Result of Action
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment . Additionally, the presence of alcohol or strong acids can enhance its solubility, potentially influencing its action, efficacy, and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rosolic acid was first prepared in 1834 by the German chemist Friedlieb Ferdinand Runge by distilling coal tar. In 1861, Hermann Kolbe and Rudolf Schmitt synthesized it by heating oxalic acid and creosote (which contains phenol) in the presence of concentrated sulfuric acid . Another method involves heating phenol and oxalic acid in concentrated sulfuric acid .
Industrial Production Methods: A modern industrial method involves the following steps:
- Adding rosolic acid into a mixed solution of ethanol, sodium hydroxide solution, and water.
- Dissolving iminodiacetic acid into a mixed solution of sodium hydroxide and water.
- Mixing the two solutions, performing the reaction, removing ethanol through reduced pressure distillation, adding water, and acidifying the mixture to precipitate the product.
- Filtering and recrystallizing the product through ethanol, followed by drying the crystals under vacuum .
Chemical Reactions Analysis
Types of Reactions: Rosolic acid undergoes several types of chemical reactions, including:
Acid-Base Reactions: It acts as a pH indicator with a transition range from 5.0 to 6.8, changing color from yellow in acidic conditions to carmine red in alkaline conditions.
Oxidation and Reduction: It can be involved in redox reactions, although specific details are less documented.
Substitution Reactions: It can react with various reagents to form different derivatives.
Common Reagents and Conditions:
Strong Acids: Forms yellow solutions.
Aqueous Alkalis: Forms carmine red solutions.
Alcohols: Freely soluble, forming golden solutions.
Major Products: The major products formed from these reactions are typically derivatives of rosolic acid, which can be used in various applications such as dyes and pH indicators .
Scientific Research Applications
Rosolic acid has several scientific research applications:
Comparison with Similar Compounds
Aurin (Corallin): Similar in structure and properties, used as a dye and pH indicator.
Phenolphthalein: Another pH indicator with a different pH transition range.
Methyl Orange: A pH indicator with a different color change range.
Uniqueness: Rosolic acid is unique due to its specific pH transition range and its ability to form distinct colored solutions in different pH environments. Its applications in dye manufacturing and biological research also set it apart from other similar compounds .
Properties
IUPAC Name |
4-[bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEHYMARPSSOBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022387 | |
Record name | Aurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep red solid; Technical product may be yellowish-brown with a dark green metallic fracture; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |
Record name | Aurin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12002 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
603-45-2 | |
Record name | Aurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aurin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Cyclohexadien-1-one, 4-[bis(4-hydroxyphenyl)methylene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[bis(p-hydroxyphenyl)methylene]cyclohexa-2,5-dien-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85N4AK3JAU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of aurin in malignant melanoma cells?
A1: this compound acts as a geldanamycin-competitive Hsp90α-antagonist []. This means it binds to and inhibits the activity of Hsp90α, a chaperone protein essential for the stability and function of numerous client proteins involved in cell survival and proliferation. This inhibition leads to proteotoxic stress, ultimately triggering Noxa-dependent apoptosis [] in melanoma cells.
Q2: How does this compound induce proteotoxic stress in cells?
A2: this compound's inhibition of Hsp90α disrupts cellular proteostasis by: * Impairing proteasome function, leading to increased protein ubiquitination []. * Triggering the early unfolded protein response (UPR) signaling pathway, evidenced by increased phosphorylation of PERK and eIF2α, and upregulation of CHOP []. * Inducing oxidative stress and depleting glutathione levels [].
Q3: Is this compound's effect on melanoma cells selective?
A3: Studies suggest that this compound preferentially targets malignant melanoma cells over non-malignant skin cells. While this compound induces the heat shock response in both cell types, it selectively triggers apoptosis in melanoma cells without affecting the viability of non-malignant fibroblasts, keratinocytes, or melanocytes [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound, also known as rosolic acid, has the molecular formula C19H14O3 and a molecular weight of 290.3 g/mol.
Q5: What is the chemical structure of this compound?
A5: this compound is a triphenylmethane derivative characterized by a central carbon atom bonded to three aromatic rings, with one of the rings bearing a quinone methide moiety.
Q6: Have computational methods been used to study this compound?
A8: Yes, molecular docking and ATPase inhibition analyses were used to support the finding that this compound acts as a geldanamycin-competitive Hsp90α-antagonist []. Additionally, a molecular dynamics simulation was performed on the complex of HIV-1 integrase and aurintricarboxylic acid (ATA) []. This simulation demonstrated the stability of the complex and identified two stable hydrogen bonds between the integrase and ATA [].
Q7: How does the presence of carboxylic acid groups affect this compound's biological activity?
A9: Studies comparing this compound and its derivative, aurintricarboxylic acid (ATA), provide insights into the importance of carboxylic acid groups. While both compounds share structural similarities, ATA exhibits distinct biological activities not observed with this compound. For instance, ATA effectively inhibits angiogenesis in the chick chorioallantoic membrane, whereas this compound does not demonstrate this activity []. This difference suggests that the presence of carboxylic acid groups is crucial for ATA's anti-angiogenic properties [].
Q8: Does the triphenylmethane ring system contribute to this compound's inhibitory effects on protein synthesis?
A10: Research indicates that both the triphenylmethane ring system and the carboxylic acid groups are essential for aurintricarboxylic acid's (ATA) inhibitory activity on cell-free protein synthesis []. Analogues lacking either of these structural features showed significantly reduced or abolished inhibitory effects, highlighting their importance for ATA's mechanism of action in protein synthesis inhibition.
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